molecular formula C31H48ClN3O10 B12759800 Epinephrine bitartrate-bupivacaine hydrochloride CAS No. 1434003-87-8

Epinephrine bitartrate-bupivacaine hydrochloride

Cat. No.: B12759800
CAS No.: 1434003-87-8
M. Wt: 658.2 g/mol
InChI Key: OBPBWXJPBFGASO-QSCFHKGXSA-N
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Description

Epinephrine bitartrate-bupivacaine hydrochloride is a combination of two pharmacologically active compounds: epinephrine bitartrate and bupivacaine hydrochloride. This combination is commonly used in medical settings as a local anesthetic and vasoconstrictor. Epinephrine bitartrate is a form of epinephrine, a hormone and neurotransmitter that stimulates the sympathetic nervous system, leading to vasoconstriction and increased heart rate. Bupivacaine hydrochloride is a long-acting local anesthetic that blocks nerve impulses, providing pain relief during surgical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Epinephrine Bitartrate

      Synthesis: Epinephrine bitartrate is synthesized by reacting epinephrine with tartaric acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding tartaric acid to form the bitartrate salt.

      Reaction Conditions: The reaction is carried out at room temperature with constant stirring until the formation of the salt is complete.

  • Bupivacaine Hydrochloride

      Synthesis: Bupivacaine hydrochloride is synthesized from 2,6-dimethylaniline through a series of chemical reactions, including acylation, reduction, and cyclization.

      Reaction Conditions: The synthesis involves multiple steps with specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

    Epinephrine Bitartrate: Industrial production involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps, such as crystallization and filtration, to obtain the final product.

    Bupivacaine Hydrochloride: Industrial production involves batch or continuous processes with stringent quality control measures. The final product is purified using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Epinephrine Bitartrate

      Oxidation: Epinephrine can undergo oxidation to form adrenochrome, a compound with a distinct red color.

      Reduction: Epinephrine can be reduced to form dihydroxyphenylalanine (DOPA).

      Substitution: Epinephrine can undergo substitution reactions with various reagents to form derivatives.

  • Bupivacaine Hydrochloride

      Hydrolysis: Bupivacaine can undergo hydrolysis in acidic or basic conditions to form its corresponding amine and carboxylic acid.

      Oxidation: Bupivacaine can be oxidized to form N-oxide derivatives.

      Substitution: Bupivacaine can undergo substitution reactions to form various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

    Epinephrine Bitartrate: Major products include adrenochrome (oxidation) and DOPA (reduction).

    Bupivacaine Hydrochloride: Major products include N-oxide derivatives (oxidation) and various analogs (substitution).

Scientific Research Applications

Epinephrine bitartrate-bupivacaine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Used to study the effects of local anesthetics and vasoconstrictors on cellular processes and nerve conduction.

    Medicine: Widely used in clinical settings for local anesthesia during surgical procedures, dental procedures, and pain management.

    Industry: Used in the formulation of pharmaceutical products, including injectable solutions and topical preparations.

Mechanism of Action

Epinephrine Bitartrate

    Mechanism: Epinephrine stimulates alpha and beta-adrenergic receptors, leading to vasoconstriction, increased heart rate, and bronchodilation.

    Molecular Targets: Alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors.

    Pathways: Activation of the sympathetic nervous system, leading to increased cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).

Bupivacaine Hydrochloride

    Mechanism: Bupivacaine blocks voltage-gated sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses.

    Molecular Targets: Voltage-gated sodium channels.

    Pathways: Inhibition of sodium influx, leading to decreased neuronal excitability and conduction.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A local anesthetic with a shorter duration of action compared to bupivacaine.

    Mepivacaine: A local anesthetic with a similar structure to bupivacaine but with a shorter duration of action.

    Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with a lower potential for cardiotoxicity.

Uniqueness

    Epinephrine Bitartrate: Unique in its ability to provide both vasoconstriction and bronchodilation, making it useful in emergency situations such as anaphylaxis.

    Bupivacaine Hydrochloride: Unique in its long duration of action, making it suitable for prolonged surgical procedures and postoperative pain management.

Properties

CAS No.

1434003-87-8

Molecular Formula

C31H48ClN3O10

Molecular Weight

658.2 g/mol

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H28N2O.C9H13NO3.C4H6O6.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t;9-;1-,2-;/m.01./s1

InChI Key

OBPBWXJPBFGASO-QSCFHKGXSA-N

Isomeric SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.Cl

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.Cl

Origin of Product

United States

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